N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by:
- A 4-chloro-3-nitrophenyl substituent at the N1 position.
- A methyl group at the N5 position.
- A phenyl group at the C3 position.
- A carboxamide moiety at the C7 position.
The presence of halogen (chloro) and nitro groups suggests enhanced electrophilic reactivity, which may influence binding to biological targets. The N5 methyl substitution is hypothesized to modulate metabolic stability and toxicity .
Properties
CAS No. |
923141-06-4 |
|---|---|
Molecular Formula |
C20H14ClN5O5 |
Molecular Weight |
439.81 |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H14ClN5O5/c1-24-10-13(18(27)22-11-7-8-14(21)15(9-11)26(30)31)16-17(24)19(28)25(20(29)23-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,22,27)(H,23,29) |
InChI Key |
PNCZAZJQDAQMLX-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Activity and Toxicity Profiles
Key findings from halogenated pyrrolo[3,2-d]pyrimidine analogues () provide critical insights:
| Compound Class | EC50 (μM) | Max Tolerated Dose (MTD, mg/kg) | Key Substituents |
|---|---|---|---|
| Unsubstituted Halogenated | 0.014–14.5 | 5–10 | Halogens (Cl, F), no N5 substitution |
| N5-Alkyl Substituted | 0.83–7.3 | 40 | N5 alkyl groups (e.g., methyl, ethyl) |
| Target Compound | N/A | N/A | N5 methyl, 4-Cl-3-NO2-phenyl, C3-phenyl |
- Activity : The target compound’s N5 methyl group aligns with substituted analogues showing retained potency (EC50 ~0.83–7.3 μM). The 4-chloro-3-nitrophenyl group may enhance target binding compared to simpler halogenated phenyl groups, though nitro substituents are understudied in this class .
- Toxicity : N5 substitution in analogues reduced toxicity (MTD increased from 5–10 to 40 mg/kg). The target compound’s methyl group likely improves metabolic stability, though the nitro group could introduce off-target reactivity .
Structural Analogues and Pharmacokinetics (PK)
- Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (): Substituents: C7 ethyl ester, C3 4-chlorophenyl, N2 dipentylamino. Lacks the nitro group and carboxamide, suggesting lower polarity and altered PK. No activity data reported.
N-(4-Methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide ():
- Pyrazolo-pyrimidine core with trifluoromethyl and thienyl groups.
- Demonstrates the impact of core heterocycle variation on target selectivity.
- 1398118-36-9 (): Substituents: Chloro, methoxy, methylphenyl, acetamide.
Pharmacokinetic Considerations
- N5-substituted analogues () exhibit rapid metabolism (plasma half-life: 32.7 minutes) with conversion to unsubstituted parent compounds. The target compound’s methyl group may slow metabolism, though nitro groups typically accelerate clearance .
- C7 carboxamide in the target compound likely improves solubility compared to ester derivatives (e.g., ) but may reduce membrane permeability .
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